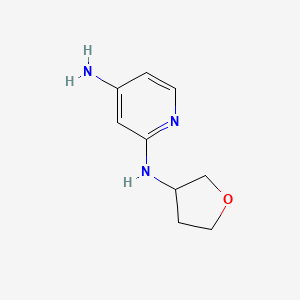
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is often referred to as Trimetazidine Dihydrochloride and is recognized for its role in various pharmacological and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperazine under hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent . The resulting product is then converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced in accordance with internationally recognized standards for pharmaceutical reference materials .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, secondary amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride involves its interaction with cellular metabolic pathways. It is believed to inhibit fatty acid oxidation, thereby enhancing glucose utilization in cells. This shift in metabolic preference helps protect cells from ischemic damage by reducing the production of reactive oxygen species and maintaining cellular energy levels .
Comparación Con Compuestos Similares
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride:
1-(2,6-Dichlorobenzyl)piperazine: This compound has different substituents on the benzyl ring, leading to distinct chemical and biological properties.
Uniqueness: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to modulate cellular metabolism and protect against ischemic damage sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H24Cl2N2O3 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-[(2,4,6-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |
Clave InChI |
UWEGFNOJFFALSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)



![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)









